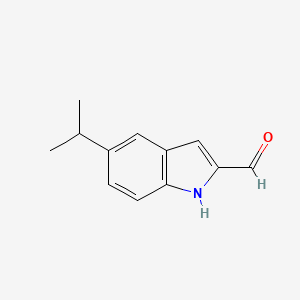
Entecavir impurity 39
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Entecavir impurity 39 is a chemical compound associated with the antiviral drug entecavir, which is primarily used for the treatment of chronic hepatitis B virus infection. Entecavir is a guanosine nucleoside analogue that inhibits the hepatitis B virus polymerase . Impurities like this compound are often studied to ensure the purity and efficacy of the pharmaceutical product.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of entecavir impurity 39 involves several synthetic routes and reaction conditions. One common method includes the use of green chemistry approaches, which aim to minimize the environmental impact of chemical processes. For instance, a green FTIR method has been developed for the assay of entecavir, which involves plotting a calibration curve between absorbance and concentration .
Industrial Production Methods: Industrial production methods for entecavir and its impurities often involve large-scale synthesis using advanced techniques such as liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) for identification and quantification . These methods ensure that the final product meets the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions: Entecavir impurity 39 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the identification and quantification of the impurity in pharmaceutical formulations.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents, oxidizing agents, and reducing agents. The reaction conditions are typically optimized to achieve high specificity and accuracy in detecting the impurity .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are analyzed to ensure that they do not affect the efficacy and safety of the pharmaceutical product.
Applications De Recherche Scientifique
Entecavir impurity 39 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the purity and stability of entecavir formulations. In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of entecavir. Industrial applications include quality control and assurance in the production of antiviral drugs .
Mécanisme D'action
The mechanism of action of entecavir impurity 39 is closely related to that of entecavir. Entecavir functions by competing with the natural substrate deoxyguanosine triphosphate, thereby inhibiting all three activities of the hepatitis B virus polymerase: base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of hepatitis B virus DNA . This inhibition prevents the replication of the virus and helps in managing chronic hepatitis B infection.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to entecavir impurity 39 include other guanosine nucleoside analogues such as lamivudine and adefovir. These compounds also inhibit the hepatitis B virus polymerase but differ in their efficacy and resistance profiles .
Uniqueness: this compound is unique due to its specific structure and its role in the quality control of entecavir formulations. Unlike other impurities, it provides critical information about the stability and purity of the drug, ensuring that the final product is safe and effective for patient use .
Propriétés
Formule moléculaire |
C15H19N5O5 |
|---|---|
Poids moléculaire |
349.34 g/mol |
Nom IUPAC |
2-[[9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6-oxo-1H-purin-2-yl]amino]propanoic acid |
InChI |
InChI=1S/C15H19N5O5/c1-6-8(4-21)10(22)3-9(6)20-5-16-11-12(20)18-15(19-13(11)23)17-7(2)14(24)25/h5,7-10,21-22H,1,3-4H2,2H3,(H,24,25)(H2,17,18,19,23)/t7?,8-,9-,10-/m0/s1 |
Clé InChI |
FJUGOJOVRGQPGT-CFEUDACVSA-N |
SMILES isomérique |
CC(C(=O)O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](C3=C)CO)O |
SMILES canonique |
CC(C(=O)O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(C3=C)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



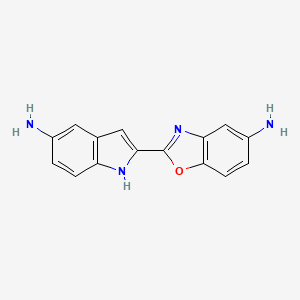

![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C](/img/structure/B13850867.png)

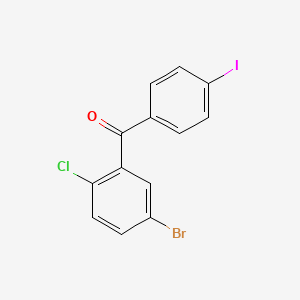
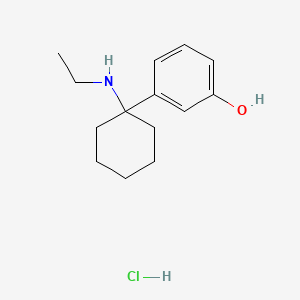
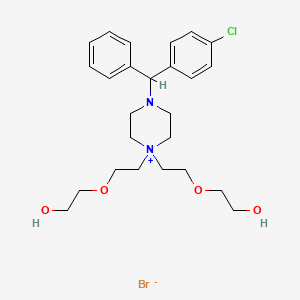

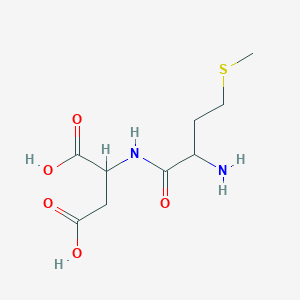
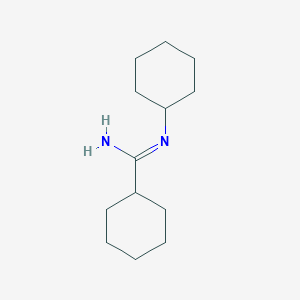
![2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B13850913.png)

